molecular formula C22H28N6O2 B2983189 8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-73-0

8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2983189
CAS RN: 923203-73-0
M. Wt: 408.506
InChI Key: GUWHBDDTOUUQRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions to introduce the different functional groups. Specific methods would depend on the exact structure and could involve techniques like nucleophilic substitution, amide coupling, or C-N bond formation .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the amino group could participate in acid-base reactions, and the purine ring could undergo electrophilic aromatic substitution .

Scientific Research Applications

Pharmaceuticals: Drug Design and Synthesis

The structural complexity and functional groups present in the compound suggest its potential use in pharmaceuticals. Imidazole derivatives, like the one mentioned, are often explored for their therapeutic properties. They can serve as a scaffold for designing drugs with specific biological activities, such as antifungal, antibacterial, and anticancer agents .

Organic Synthesis: Building Blocks

Compounds containing imidazole rings are valuable in organic synthesis. They can act as intermediates in the synthesis of more complex molecules. The butylphenylamino group could be used in the development of new synthetic routes or as a building block in the synthesis of natural products or other biologically active compounds .

Material Science: Functional Materials

The compound’s molecular structure indicates potential applications in the development of functional materials. Imidazole derivatives can be incorporated into polymers or coatings to impart specific properties, such as thermal stability or electronic conductivity .

Catalysis: Catalyst Design

Imidazole and purine derivatives are known to have catalytic properties. This compound could be studied for its potential use as a catalyst in various chemical reactions, possibly enhancing reaction rates or selectivity .

Biochemistry: Enzyme Inhibition

Due to the presence of imidazole and purine moieties, this compound might mimic the structure of nucleotides. It could be explored as an enzyme inhibitor, particularly in pathways where nucleotides are substrates or cofactors .

Chemical Biology: Probe Development

The compound could be used to develop probes for biochemical studies. Its ability to interact with biological molecules could help in understanding biological processes or in the development of diagnostic tools .

Agriculture: Agrochemicals

Imidazole derivatives are used in agrochemicals. This compound could be investigated for its use in the development of new pesticides or herbicides, contributing to crop protection strategies .

Environmental Science: Pollutant Removal

The compound’s structure suggests potential use in environmental science, particularly in the removal of pollutants. It could be part of a system designed to capture or break down harmful chemicals in the environment .

properties

IUPAC Name

6-[2-(4-butylanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-5-6-7-16-8-10-17(11-9-16)23-12-13-27-14(2)15(3)28-18-19(24-21(27)28)26(4)22(30)25-20(18)29/h8-11,23H,5-7,12-13H2,1-4H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWHBDDTOUUQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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